Monobutyl phthalate acyl-beta-D-glucuronide

Übersicht

Beschreibung

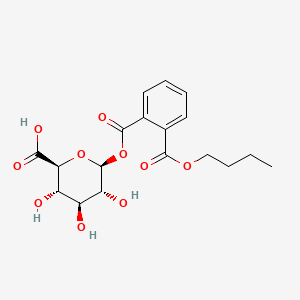

Monobutyl phthalate acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C18H22O10 and a molecular weight of 398.36 . It is primarily used in proteomics research and is known for its role in the detoxification process of phthalates . This compound is a glucuronide conjugate of monobutyl phthalate, which is a metabolite of dibutyl phthalate, a commonly used plasticizer .

Vorbereitungsmethoden

The synthesis of Monobutyl phthalate acyl-beta-D-glucuronide involves the conjugation of monobutyl phthalate with glucuronic acid. This reaction typically requires specific conditions to ensure the successful formation of the glucuronide conjugate. The industrial production methods for this compound are not extensively documented, but it is generally produced for research purposes and stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Monobutyl phthalate acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Detoxification Studies

Monobutyl phthalate acyl-beta-D-glucuronide serves as a crucial tool in understanding the detoxification processes of phthalates and their metabolites. The compound is involved in the glucuronidation pathway, which enhances the solubility of lipophilic substances, facilitating their excretion from the body. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to substrates, making them more water-soluble.

2. Metabolic Pathway Research

Research utilizing this compound has provided insights into metabolic pathways associated with phthalates. Studies indicate that glucuronidation plays a vital role in the metabolism of various environmental chemicals, including phthalates, which are known endocrine disruptors. Understanding these pathways is essential for assessing the health risks associated with phthalate exposure .

3. Toxicological Investigations

this compound is employed in toxicological studies to investigate potential health effects linked to phthalate exposure. For instance, it has been used to assess the impact of phthalates on pancreatic beta cells, revealing associations with insulin resistance and type 2 diabetes .

Industrial Applications

4. Analytical Method Development

In industrial settings, this compound is utilized in developing sensitive analytical methods for detecting phthalate metabolites in biological fluids. These methods are crucial for monitoring human exposure to phthalates and understanding their biological effects.

Case Study 1: Cumulative Risk Assessment

A comprehensive study integrated exposure and toxicity data using the Adverse Outcome Pathway (AOP) and Aggregate Exposure Pathway (AEP) frameworks to evaluate the cumulative risk of co-exposure to di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP). The study highlighted the importance of understanding metabolite concentrations and their potential health impacts, using this compound as a reference point for metabolic processes .

Case Study 2: Phthalate Exposure in Populations

Research comparing urinary levels of phthalate metabolites among populations in Central Europe revealed significant differences in exposure levels. The study utilized enzymatic glucuronide cleavage followed by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) to analyze samples, demonstrating how this compound can serve as a biomarker for exposure assessment .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Detoxification | Role in glucuronidation | Enhances water solubility for excretion |

| Metabolic Research | Insights into metabolic pathways | Links between glucuronidation and endocrine disruption |

| Toxicology | Health effects studies | Associations with insulin resistance and diabetes |

| Analytical Methods | Detection techniques | Development of sensitive assays for biological fluids |

Wirkmechanismus

The mechanism of action of Monobutyl phthalate acyl-beta-D-glucuronide involves its role in the detoxification processThis reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the substrate, making it more water-soluble and easier to excrete from the body .

Vergleich Mit ähnlichen Verbindungen

Monobutyl phthalate acyl-beta-D-glucuronide can be compared with other similar compounds, such as:

Monobutyl Phthalate-d4 Acyl-β-D-glucuronide: This is a deuterium-labeled metabolite of monobutyl phthalate, used for precise tracing in studies of phthalate metabolism.

Monobutyl Phthalate Glucuronide: Another glucuronide conjugate of monobutyl phthalate, used in similar research applications.

The uniqueness of this compound lies in its specific structure and its role in the detoxification process, making it a valuable compound for research in various scientific fields .

Biologische Aktivität

Monobutyl phthalate acyl-beta-D-glucuronide (MBP-β-D-G) is a metabolite derived from monobutyl phthalate (MBP), a commonly used plasticizer. Understanding the biological activity of MBP-β-D-G is crucial due to its implications for human health and environmental toxicity. This article reviews the current literature on the biological effects, mechanisms of action, and potential health risks associated with MBP-β-D-G.

Overview of Monobutyl Phthalate and Its Metabolites

Monobutyl phthalate is a monoester of dibutyl phthalate, which is widely used in various industrial applications. Upon exposure, MBP is metabolized in the body to form several conjugated metabolites, including MBP-β-D-G. The glucuronidation process is a critical phase II metabolic pathway that facilitates the excretion of lipophilic compounds.

Biological Activity

1. Cytotoxicity and Cellular Effects

Recent studies have demonstrated that MBP exhibits cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. A notable study evaluated the impact of MBP on INS-1 pancreatic beta cells, revealing that exposure to MBP resulted in:

- Decreased Cell Viability : Significant reductions in cell viability were observed at various concentrations (0.001 to 10 μM) over 24 to 72 hours .

- Increased Oxidative Stress : Total oxidant levels increased while total antioxidant status decreased, indicating an imbalance that could lead to cellular damage .

- Altered Gene Expression : mRNA expression levels related to insulin production were significantly reduced, highlighting potential disruptions in insulin signaling pathways .

Table 1: Summary of Cytotoxic Effects of MBP on INS-1 Cells

| Concentration (μM) | Cell Viability (%) | Total Oxidant Status (TOS) | Insulin Secretion (pg/mL) |

|---|---|---|---|

| 0.001 | 95 | Increased | 120 |

| 0.01 | 85 | Increased | 100 |

| 0.1 | 70 | Increased | 80 |

| 1 | 50 | Increased | 60 |

| 10 | 30 | Increased | 40 |

The biological activity of MBP-β-D-G may be attributed to its interaction with various cellular pathways:

- PPARα Activation : Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and energy homeostasis. Studies indicate that phthalates may activate PPARα, leading to alterations in fatty acid oxidation and potential metabolic dysregulation .

- Inflammatory Response : Exposure to MBP has been linked to increased inflammatory markers, suggesting a role in chronic inflammation and related metabolic disorders .

Health Implications

1. Reproductive Toxicity

MBP has been identified as a reproductive and developmental toxicant in animal studies. Women of reproductive age show higher urinary levels of MBP, raising concerns about its potential effects on fertility and fetal development .

2. Endocrine Disruption

Phthalates, including MBP, are known endocrine disruptors that can interfere with hormone signaling pathways. This disruption can lead to adverse effects on reproductive health and metabolic functions, contributing to conditions such as obesity and type 2 diabetes .

Case Studies

A case study involving a cohort of pregnant women revealed elevated levels of urinary MBP correlated with adverse pregnancy outcomes, including low birth weight and preterm birth . This underscores the need for further investigation into the long-term effects of MBP exposure during critical developmental windows.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTNBUBWGRBAFE-PCBYGDGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858130 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85209-81-0 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.